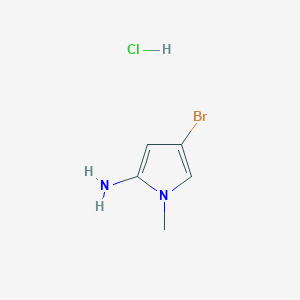

4-Bromo-1-methylpyrrol-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

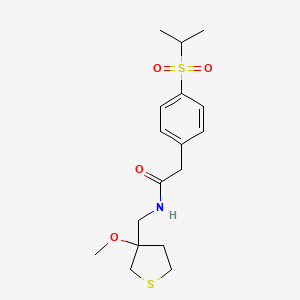

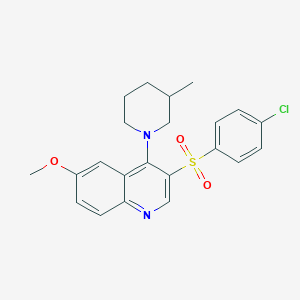

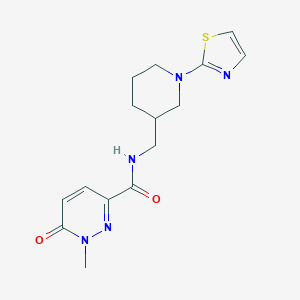

Organic Synthesis and Catalysis 4-Bromo-1-methylpyrrol-2-amine hydrochloride serves as a key intermediate in the synthesis of heterocyclic compounds. For instance, it has been used in the preparation of thiazolo[4,5-d]pyrimidine derivatives through reactions with isothiocyanates, highlighting its utility in expanding the chemical space of biologically active molecules (Bakavoli, Rahimizadeh, & Nikpour, 2006). Moreover, its involvement in palladium-catalyzed amination reactions emphasizes its role in selective functionalization strategies, enabling the efficient synthesis of amino-substituted pyridines and other aromatic compounds (Ji, Li, & Bunnelle, 2003).

Material Science In material science, derivatives of 4-Bromo-1-methylpyrrol-2-amine hydrochloride have contributed to the development of functional materials, such as water-soluble BODIPY dyes for biological labeling and sensing applications. The modification of BODIPY dyes to improve their water solubility and functionality demonstrates the versatility of bromo-amines in the design of fluorescent probes (Li, Han, Nguyen, & Burgess, 2008).

Environmental Chemistry 4-Bromo-1-methylpyrrol-2-amine hydrochloride is also explored in environmental chemistry, particularly in carbon capture technologies. It has been used to synthesize task-specific ionic liquids for CO2 capture, showing potential for efficient and reusable sequestration methods. This application not only highlights its role in addressing environmental challenges but also underscores the chemical adaptability of bromo-amines in creating solutions for sustainability (Bates, Mayton, Ntai, & Davis, 2002).

Corrosion Inhibition The compound's derivatives have been investigated as corrosion inhibitors, demonstrating significant protection against metal corrosion in acidic environments. Such studies underline the potential of bromo-amines in developing new materials for industrial applications, where corrosion resistance is critical (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

properties

IUPAC Name |

4-bromo-1-methylpyrrol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.ClH/c1-8-3-4(6)2-5(8)7;/h2-3H,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDYKMXXJLABRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methylpyrrol-2-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

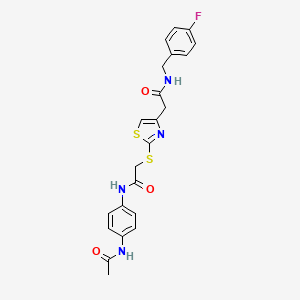

![2-(4-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2831370.png)

![Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2831375.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2831379.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid](/img/structure/B2831383.png)

![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2831385.png)

![[1-Methyl-5-(oxolan-2-ylmethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2831388.png)